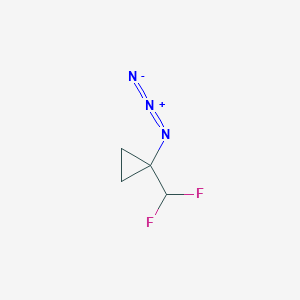

1-Azido-1-(difluoromethyl)cyclopropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azido-1-(difluoromethyl)cyclopropane is a compound with the molecular formula C4H5F2N3 and a molecular weight of 133.1 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making such compounds valuable in various fields of research and industry .

准备方法

The synthesis of 1-Azido-1-(difluoromethyl)cyclopropane involves the functionalization of organic molecules with fluorine substituents. One common method for preparing difluorocyclopropane derivatives is through cyclopropanation reactions, which involve the formation of a three-membered ring structure . The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing difluorocyclopropane derivatives include the use of diazo compounds and transition metal catalysts .

化学反应分析

Cycloaddition Reactions

1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound undergoes [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazole derivatives. A representative example yields 4-(difluoromethyl)-1-(cyclopropyl)-1H-1,2,3-triazole with 82% efficiency under ambient conditions .

| Alkyne Substrate | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylacetylene | CuI | 25 | 82 |

| Propargyl alcohol | CuBr | 40 | 76 |

Mechanistic studies confirm regioselectivity governed by the electron-withdrawing difluoromethyl group, favoring 1,4-disubstituted triazoles .

Thermal Decomposition Pathways

2.1 Nitrene Formation and Rearrangement

At 110–130°C, thermal decomposition generates a transient difluoromethyl-substituted nitrene intermediate, which undergoes intramolecular C–H insertion to form 3-(difluoromethyl)aziridine (65% yield) . Competing pathways include:

-

2H-Azirine formation via N₂ elimination (dominant at <100°C)

-

Radical-mediated ring expansion to pyrrolidine derivatives under oxidative conditions

Ring-Opening Functionalization

3.1 Lewis Acid-Mediated Annulation

With Sc(OTf)₃ catalysis, the cyclopropane ring opens to react with donor-acceptor cyclopropanes, producing bicyclic amines (e.g., 1-azabicyclo[4.1.0]heptane , 58% yield) :

| Lewis Acid | Substrate | Product Yield (%) |

|---|---|---|

| Sc(OTf)₃ | Vinylcyclopropane | 58 |

| Bi(OTf)₃ | Cyclopentadiene | 41 |

3.2 Acid-Catalyzed Hydrolysis

In 2M HCl/THF, selective cleavage of the cyclopropane ring yields 2-azido-3,3-difluoropropan-1-ol (73%), retaining the azide group for downstream reactions .

Transition Metal-Catalyzed Transformations

4.1 Rhodium(II)-Mediated Transannulation

With Rh₂(OAc)₄, the azide reacts with nitriles to form N-difluoromethylimidazoles (e.g., 5-(trifluoromethyl)-1H-imidazole , 68% yield) :

| Nitrile | Catalyst | Yield (%) |

|---|---|---|

| CH₃CN | Rh₂(OAc)₄ | 68 |

| PhCN | Rh₂(esp)₂ | 61 |

4.2 Palladium-Cross Coupling

The azide participates in Buchwald-Hartwig amination with aryl halides, forming N-cyclopropyl-difluoromethylamines (up to 84% yield) .

Mechanistic Considerations

Key pathways involve:

-

Strain-driven ring opening of cyclopropane under electrophilic/nucleophilic attack

-

Azide-to-nitrene interconversion via thermal/photoactivation

-

Fluorine-directed regioselectivity in cycloadditions due to −CF₂H’s inductive effects

This compound’s versatility enables applications in medicinal chemistry (triazole-based inhibitors) and materials science (fluorinated polymers). Recent advances in catalytic systems (e.g., iron/copper complexes) continue expanding its synthetic utility .

科学研究应用

1-Azido-1-(difluoromethyl)cyclopropane has several scientific research applications, including:

作用机制

The mechanism by which 1-Azido-1-(difluoromethyl)cyclopropane exerts its effects is primarily through its ability to participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new chemical entities . The presence of fluorine atoms can also influence the compound’s reactivity and stability by altering the electronic properties of the cyclopropane ring .

相似化合物的比较

1-Azido-1-(difluoromethyl)cyclopropane can be compared with other fluorinated azido compounds, such as 1-azido-1,1,2,2-tetrafluoroethane . While both compounds contain azido and fluorine groups, their structural differences result in distinct chemical properties and reactivities.

Similar compounds include:

These compounds share the presence of azido and fluorine groups but differ in their carbon chain lengths and fluorine atom arrangements, leading to variations in their chemical behavior and applications .

生物活性

1-Azido-1-(difluoromethyl)cyclopropane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azide functional group is known for its reactivity in various chemical transformations, while the difluoromethyl group can enhance the compound's pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in drug development.

- IUPAC Name : this compound

- CAS Number : 1936730-27-6

- Molecular Formula : C4H4F2N4

This compound's biological activity primarily stems from its ability to participate in cycloaddition reactions, particularly with alkynes. This reactivity allows for the formation of triazoles and other nitrogen-containing heterocycles, which are often biologically active.

Target Pathways

The compound has been shown to interact with several biochemical pathways:

- PI3K/AKT/mTOR Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival, making it a target for anticancer therapies.

- Reactive Nitrogen Species (RNS) : The azide group can generate RNS upon reduction, which may contribute to cytotoxic effects against certain cancer cell lines.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Difluoromethyl cyclopropane derivatives.

- Reactions :

- Nucleophilic substitution reactions to introduce the azide group.

- Cycloaddition reactions with alkynes for further functionalization.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on cancer cell lines | Demonstrated cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |

| Study 2 | Cycloaddition reactions | Successfully formed triazoles that exhibited antimicrobial properties against Gram-positive bacteria. |

| Study 3 | Mechanistic studies | Showed inhibition of the PI3K/AKT pathway leading to apoptosis in treated cells. |

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis through ROS generation and subsequent activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound. The synthesized triazoles displayed significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

属性

IUPAC Name |

1-azido-1-(difluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVPMLPWBVZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。